molecular formula C7H14N2O B1419294 N-Ethylpyrrolidine-3-carboxamide CAS No. 1060817-56-2

N-Ethylpyrrolidine-3-carboxamide

Cat. No. B1419294
CAS RN: 1060817-56-2
M. Wt: 142.2 g/mol
InChI Key: NCVNYUIISCOCSN-UHFFFAOYSA-N
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Description

N-Ethylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C7H14N2O . It belongs to the class of compounds known as pyrrolidines, which are five-membered nitrogen heterocycles .


Molecular Structure Analysis

The molecular structure of N-Ethylpyrrolidine-3-carboxamide is characterized by a five-membered pyrrolidine ring. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of N-Ethylpyrrolidine-3-carboxamide allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Asymmetric Organocatalysis

N-Ethylpyrrolidine-3-carboxamide: is a valuable compound in the field of asymmetric organocatalysis. It serves as a building block for the synthesis of various organocatalysts, which are crucial for facilitating enantioselective chemical reactions . These catalysts are instrumental in creating complex molecular architectures with high stereochemical precision, which is essential for the development of pharmaceuticals and fine chemicals.

Drug Discovery

In drug discovery, the pyrrolidine ring found in N-Ethylpyrrolidine-3-carboxamide is a versatile scaffold that is widely used to develop novel biologically active compounds . Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties, leading to improved efficacy and selectivity for therapeutic targets.

Green Chemistry

The synthesis of pyrrolidines, including N-Ethylpyrrolidine-3-carboxamide, can be enhanced by microwave-assisted organic synthesis (MAOS) . This method increases synthetic efficiency and aligns with the principles of green chemistry by reducing reaction times and potentially lowering the environmental impact of chemical synthesis.

Stereogenicity in Medicinal Chemistry

The stereogenicity of the pyrrolidine ring in N-Ethylpyrrolidine-3-carboxamide is of significant interest in medicinal chemistry. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the varying binding modes to enantioselective proteins .

Synthetic Methods Development

N-Ethylpyrrolidine-3-carboxamide is used in the development of new synthetic methods for constructing chiral pyrrolidines . These methods are crucial for the efficient production of a wide range of synthetic and natural compounds featuring the pyrrolidine motif.

Ligand Design in Catalysis

The pyrrolidine structure of N-Ethylpyrrolidine-3-carboxamide characterizes many ligands used in catalysis . These ligands are essential for various catalytic processes, including those used in the synthesis of complex organic molecules.

properties

IUPAC Name

N-ethylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-7(10)6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVNYUIISCOCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672454
Record name N-Ethylpyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylpyrrolidine-3-carboxamide

CAS RN

1060817-56-2
Record name N-Ethylpyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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